![molecular formula C26H27N3O2S2 B2379354 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850915-16-1](/img/structure/B2379354.png)
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a benzylpiperidine, a thienopyrimidinone, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and thienopyrimidinone rings would likely contribute to the rigidity of the molecule, while the sulfanyl and oxoethyl groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been known to exhibit various biological activities. For instance, pyrazolo[3,4-d]pyrimidines have shown potential as antiviral, antimicrobial, and antitumor agents .Scientific Research Applications
Dual Enzyme Inhibition
Research into thieno[2,3-d]pyrimidine derivatives has shown their efficacy as dual inhibitors of key enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair. A study by Gangjee et al. (2008) highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrating potent dual inhibitory activities against human TS and DHFR. This finding indicates the potential of these compounds in cancer therapy due to their ability to inhibit rapidly dividing cells by targeting folate metabolism pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Another aspect of thieno[3,2-d]pyrimidine derivatives' utility is their antimicrobial efficacy. Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl groups, which showed significant antimicrobial activities, surpassing those of reference drugs in some cases. This suggests their potential as novel antimicrobial agents, possibly offering new treatments for resistant bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).
Antifolate Agents for Chemotherapy
Gangjee et al. (2007) described the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates. These compounds were intended as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. Some derivatives showed potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients, indicating their utility in designing targeted chemotherapy agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Anti-Helicobacter Pylori Activity
Compounds based on thieno[3,2-d]pyrimidine scaffolds have also been investigated for their activity against Helicobacter pylori, a major cause of gastric ulcers and cancer. Carcanague et al. (2002) expanded the chemistry of these compounds to produce derivatives with potent and selective activities against H. pylori, offering a promising direction for developing new therapies against this pathogen (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Future Directions
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c30-23(28-14-11-20(12-15-28)17-19-7-3-1-4-8-19)18-33-26-27-22-13-16-32-24(22)25(31)29(26)21-9-5-2-6-10-21/h1-10,20H,11-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGKJDZXNTFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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